An In-depth Technical Guide to the Mechanism of Action of MC-VC-PABC-amide-PEG1-CH2-CC-885
An In-depth Technical Guide to the Mechanism of Action of MC-VC-PABC-amide-PEG1-CH2-CC-885
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC-VC-PABC-amide-PEG1-CH2-CC-885 is a novel antibody-drug conjugate (ADC) payload that leverages the principles of targeted protein degradation for therapeutic effect. This molecule consists of the potent GSPT1 (G1 to S phase transition 1) protein degrader, CC-885, attached to a cleavable linker system. As an ADC payload, it is designed to be conjugated to a monoclonal antibody, enabling the targeted delivery of the GSPT1 degrader to specific cell populations, such as cancer cells, that overexpress a particular surface antigen. This technical guide provides a comprehensive overview of the mechanism of action of MC-VC-PABC-amide-PEG1-CH2-CC-885, detailing the function of each of its components, the downstream cellular consequences of GSPT1 degradation, and relevant experimental protocols for its study.
Introduction: A New Modality in Targeted Therapy
Targeted protein degradation has emerged as a promising therapeutic strategy, offering the potential to address disease targets previously considered "undruggable." Unlike traditional inhibitors that block the function of a protein, degraders eliminate the target protein from the cell entirely. MC-VC-PABC-amide-PEG1-CH2-CC-885 represents the cutting edge of this field, combining the precision of antibody-based targeting with the potent and durable effects of protein degradation. This guide will dissect the intricate mechanism of this novel ADC payload, providing researchers with the foundational knowledge required for its application and further development.
Core Components and Their Roles
The MC-VC-PABC-amide-PEG1-CH2-CC-885 molecule can be conceptually divided into two key functional units: the cytotoxic warhead (CC-885) and the linker system (MC-VC-PABC-amide-PEG1-CH2-).
The Warhead: CC-885 - A Molecular Glue for GSPT1 Degradation
CC-885 is a potent modulator of the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. It functions as a "molecular glue," inducing a novel interaction between CRBN and the translation termination factor GSPT1[1]. This ternary complex formation leads to the polyubiquitination of GSPT1 and its subsequent degradation by the 26S proteasome.
The degradation of GSPT1 has profound effects on cancer cells. GSPT1 is a crucial component of the translation termination complex, and its depletion leads to impaired translation termination[3]. This disruption of protein synthesis activates the integrated stress response (ISR) pathway, a cellular stress program that can trigger apoptosis in a p53-independent manner[3]. This p53-independent cell death mechanism is particularly significant for the treatment of cancers with TP53 mutations, which are often resistant to conventional chemotherapies.
The Linker System: MC-VC-PABC-amide-PEG1-CH2- - Ensuring Targeted Delivery and Release
The linker is a critical component of the ADC, responsible for attaching the CC-885 payload to the antibody and ensuring its stability in circulation and subsequent release within the target cell. The MC-VC-PABC-amide-PEG1-CH2- linker is a cleavable linker system with distinct components:
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MC (Maleimidocaproyl): This component provides a stable covalent attachment to the antibody, typically through reaction with the thiol group of a cysteine residue.
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VC (Valine-Citrulline): This dipeptide is a substrate for the lysosomal enzyme Cathepsin B.[4][5] This ensures that the linker is cleaved, and the payload is released, primarily within the lysosomal compartment of the target cell after the ADC has been internalized.
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PABC (p-aminobenzyloxycarbonyl): This is a self-immolative spacer. Once the VC dipeptide is cleaved by Cathepsin B, the PABC moiety spontaneously decomposes, releasing the active CC-885 payload.[4]
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PEG1-CH2-: The polyethylene (B3416737) glycol (PEG) spacer likely serves to improve the solubility and pharmacokinetic properties of the ADC.
The Stepwise Mechanism of Action
The therapeutic effect of an ADC armed with MC-VC-PABC-amide-PEG1-CH2-CC-885 is achieved through a multi-step process:
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Targeting and Binding: The antibody component of the ADC selectively binds to its target antigen on the surface of the cancer cell.
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Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.
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Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
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Linker Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B cleaves the VC linker.
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Payload Release: The cleavage of the VC linker triggers the self-immolation of the PABC spacer, releasing the active CC-885 into the cytoplasm.
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Ternary Complex Formation: Cytosolic CC-885 binds to CRBN, inducing a conformational change that promotes the recruitment of GSPT1.
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Ubiquitination and Degradation: The CRL4-CRBN E3 ubiquitin ligase complex polyubiquitinates GSPT1, marking it for degradation by the proteasome.
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Cellular Consequences: The degradation of GSPT1 leads to impaired translation termination, activation of the integrated stress response, and ultimately, apoptotic cell death.
Quantitative Data
The following tables summarize key quantitative data for CC-885.
Table 1: In Vitro Antiproliferative Activity of CC-885
| Cell Line | IC50 (nM) | Assay Conditions | Reference |
| MV4-11 (AML) | 0.2 | 72 hours incubation, CellTiter-Glo | [6] |
| Various AML | 10-1000 | 48 or 72 hours incubation, CellTiter-Glo | [6][7] |
| THLE-2 | 10-1000 | 48 or 72 hours incubation, CellTiter-Glo | [6][7] |
| PBMC | >10000 | 48 or 72 hours incubation, CellTiter-Glo | [6][7] |
Table 2: CRBN Binding Affinity of CC-885
| Assay Type | IC50 (µM) | Notes | Reference |
| Competitive FP Assay | 0.018 | Using a Cy5-conjugated lenalidomide (B1683929) probe | [8] |
| TR-FRET Binding Assay | <0.06 | High affinity binding to CRBN | [9] |
Table 3: GSPT1 Degradation by CC-885
| Cell Line | DC50 (nM) | Dmax (%) | Time Point (hours) | Reference |
| MV4-11 | 9.7 | ~90 | 4 | |
| MV4-11 | 2.1 | >90 | 24 | [10] |
Experimental Protocols
Western Blot for GSPT1 Degradation
This protocol allows for the quantification of GSPT1 protein levels following treatment with CC-885.
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Cell Seeding and Treatment:
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Seed cells (e.g., MV4-11) in 6-well plates at a density that ensures logarithmic growth during the experiment.
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Allow cells to adhere overnight.
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Treat cells with a range of CC-885 concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time course (e.g., 4, 8, 24 hours).
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Cell Lysis:
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Wash cells with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes, vortexing intermittently.
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Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
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Protein Quantification:
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Determine the protein concentration of the supernatant using a BCA protein assay kit.
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SDS-PAGE and Western Blotting:
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Normalize protein concentrations and prepare samples with Laemmli buffer.
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Separate proteins on an SDS-polyacrylamide gel.
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Transfer proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate with a primary antibody against GSPT1 overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect chemiluminescence using an appropriate imager.
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Data Analysis:
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Quantify band intensities using software like ImageJ.
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Normalize GSPT1 band intensity to a loading control (e.g., GAPDH or β-actin).
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Calculate the percentage of GSPT1 degradation relative to the vehicle control.
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Determine DC50 and Dmax values by plotting the percentage of degradation against the log of the CC-885 concentration and fitting to a dose-response curve.
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In Vitro CRBN Binding Assay (Fluorescence Polarization)
This competitive binding assay measures the ability of CC-885 to displace a fluorescently labeled ligand from CRBN.
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Reagents:
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Purified recombinant CRBN protein.
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Fluorescently labeled CRBN ligand (e.g., Cy5-labeled thalidomide).
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Assay buffer (e.g., PBS with 0.01% Tween-20).
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CC-885 and other test compounds.
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Assay Procedure:
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In a 384-well plate, add a fixed concentration of purified CRBN and the fluorescently labeled ligand.
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Add serial dilutions of CC-885 or control compounds.
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Incubate at room temperature for a specified time to reach equilibrium.
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Data Acquisition:
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Measure fluorescence polarization using a plate reader equipped with appropriate filters.
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Data Analysis:
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Plot the change in fluorescence polarization against the log of the compound concentration.
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Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
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Visualizations
Figure 1. Signaling pathway of MC-VC-PABC-amide-PEG1-CH2-CC-885.
Figure 2. Experimental workflow for GSPT1 degradation analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. revvity.com [revvity.com]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. CRISPR-suppressor scanning for systematic discovery of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR-Suppressor Scanning for Systematic Discovery of Drug-Resistance Mutations. | Broad Institute [broadinstitute.org]
- 9. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dc.uthsc.edu [dc.uthsc.edu]
